Escin

Description

Escin, a natural mixture of pentacyclic triterpene saponins derived from horse chestnut (Aesculus hippocastanum) seeds, has been widely used for chronic venous insufficiency, hemorrhoids, and edema due to its anti-inflammatory, anti-edematous, and venotonic properties . Its primary bioactive isomers, β-escin Ia and Ib, constitute the majority of its pharmacological activity. This compound exerts multifaceted effects, including inhibition of nuclear factor-kappa B (NF-κB) signaling, induction of apoptosis in cancer cells, and modulation of autophagy and extracellular matrix (ECM) remodeling in the tumor microenvironment (TME) . This compound is well-tolerated clinically, with low cytotoxicity and proven efficacy in improving gastrointestinal motility and survival in cancer patients .

Properties

IUPAC Name |

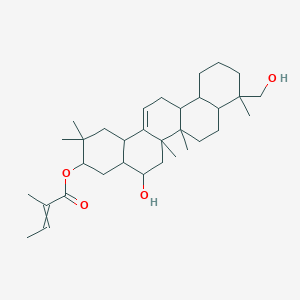

[5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9-pentamethyl-1,3,4,4a,5,6,6a,7,8,8a,10,11,12,12a,13,14b-hexadecahydropicen-3-yl] 2-methylbut-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O4/c1-8-20(2)29(36)37-28-16-22-23(17-30(28,3)4)26-12-11-25-21-10-9-14-31(5,19-34)24(21)13-15-32(25,6)33(26,7)18-27(22)35/h8,12,21-25,27-28,34-35H,9-11,13-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAVPEFBKSWBXRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CC2C(CC1(C)C)C3=CCC4C5CCCC(C5CCC4(C3(CC2O)C)C)(C)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Escin, a triterpenoid saponin extracted primarily from the seeds of the horse chestnut tree (Aesculus hippocastanum), has garnered significant attention for its diverse biological activities. This article delves into the various pharmacological properties of this compound, including its anti-inflammatory, anti-cancer, and antioxidant effects, supported by case studies and research findings.

Overview of this compound

This compound is a complex mixture of saponins, with over 30 isomers identified. The two main forms are This compound Ia and This compound Ib , each exhibiting distinct biological activities. Historically used in traditional medicine, this compound has been recognized for its therapeutic potential in treating conditions like chronic venous insufficiency and edema.

Anti-Inflammatory Properties

This compound demonstrates significant anti-inflammatory effects, which have been attributed to its ability to inhibit various pathways involved in inflammation. A study highlighted that this compound treatment reduced the expression of pro-inflammatory markers such as NF-κB and AP-1 in mice models, indicating its role in modulating inflammatory responses .

Key Findings:

- Dosage : In a controlled trial, doses of 0.02 and 0.04 g/kg significantly inhibited inflammatory markers .

- Mechanism : this compound's anti-inflammatory activity is mediated through glucocorticoid receptor modulation and inhibition of phospholipase A2 activity under hypoxic conditions .

Antioxidant Activity

The antioxidant properties of this compound contribute to its protective effects against oxidative stress. In studies involving gastric tissue subjected to oxidative damage, this compound was shown to reduce malondialdehyde levels and enhance the activity of antioxidant enzymes like superoxide dismutase and catalase .

Anti-Cancer Effects

Recent research has unveiled this compound's potential as an anti-cancer agent. It exhibits anti-proliferative effects across various cancer cell lines, including lung adenocarcinoma and hepatocellular carcinoma. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells while enhancing the efficacy of conventional chemotherapy agents .

Case Studies:

- Cell Models : In vitro studies demonstrated that this compound inhibits tumor growth and metastasis in models of leukemia and breast cancer .

- Mechanisms : this compound affects oncogenic pathways by regulating transcription factors associated with tumor growth, thereby mitigating chronic inflammation linked to cancer progression .

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for optimizing its therapeutic use. Studies have indicated that different isomers exhibit varying bioavailability, influenced by their structural characteristics. For instance, this compound Ia demonstrates superior permeability compared to other isomers due to its chemical structure .

| Isomer | Bioavailability | Mechanism of Action |

|---|---|---|

| This compound Ia | High | Enhanced cellular uptake |

| Isothis compound Ia | Moderate | Conversion from other isomers |

| This compound Ib | Low | Limited permeability |

Clinical Applications

This compound has been utilized in various clinical settings, particularly for conditions related to venous insufficiency and edema management. Its incorporation into topical formulations has shown efficacy in reducing swelling associated with bruises and sprains .

Scientific Research Applications

Pharmacological Properties of Escin

This compound exhibits a range of pharmacological activities, including anti-inflammatory, anti-edematous, and anti-cancer effects. Below are some key properties:

- Anti-inflammatory Effects : this compound has been shown to reduce capillary permeability and inhibit inflammatory mediators such as NF-κB and phospholipase A2 (PLA2) in various models, demonstrating its potential in managing inflammatory conditions .

- Anti-cancer Activity : Research indicates that this compound possesses anti-proliferative and anti-metastatic properties against multiple cancer types, including breast, lung, and prostate cancers .

- Vascular Health : this compound enhances venous tone and has been utilized in treating chronic venous insufficiency (CVI) by improving endothelial function and reducing edema .

Clinical Applications

This compound has been investigated for various clinical applications:

- Chronic Venous Insufficiency (CVI) : this compound is commonly used in formulations aimed at alleviating symptoms of CVI due to its ability to enhance venous tone and reduce edema.

- Neuropathic Pain Management : Recent studies suggest that this compound may be beneficial in alleviating neuropathic pain through its anti-inflammatory properties .

- Cancer Treatment : Its anti-cancer properties are being explored as a complementary treatment option in oncology, particularly for solid tumors .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in clinical settings:

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Escin shares structural and functional similarities with several compounds, particularly cardiac glycosides , which exhibit overlapping anticancer mechanisms. Below is a detailed comparison based on high-throughput screening (HTS) and pharmacological studies:

Table 1: Comparison of this compound and Structurally Similar Compounds

Key Findings:

Structural Similarity and Screening: A 2D Tanimoto coefficient-based HTS identified 160 compounds with ≥65% structural similarity to β-escin. Five cardiac glycosides—Ouabain, Digitoxin-A/B, Gitoxin, and Peruvoside—showed potent inhibitory effects on ovarian cancer (OvCa) adhesion, invasion, and proliferation in 3D organotypic models .

Mechanistic Overlaps and Differences :

- This compound vs. Cardiac Glycosides : Both inhibit ECM production in stromal cells and suppress HIF-1α-driven pathways. However, cardiac glycosides primarily target Na+/K+-ATPase, while β-escin modulates autophagy and NF-κB .

- Efficacy : Ouabain and Digitoxin derivatives exhibited broader activity across multiple OvCa cell lines (e.g., SKOV3ip1, HeyA8) compared to β-escin, but with higher cytotoxicity risks .

Pharmacokinetics : this compound’s isomers (Ia/Ib) interconvert in vivo, prolonging their bioavailability compared to single-isomer drugs . In contrast, cardiac glycosides like Ouabain have narrow therapeutic indices due to cardiovascular toxicity .

Antiviral Potential: Both β-escin and structurally related compounds (e.g., saponins) show broad-spectrum antiviral activity against SARS-CoV-2 and Zika virus, likely through NF-κB inhibition .

Q & A

Q. What are the standard analytical methods for quantifying Escin in pharmaceutical formulations?

Thin-layer chromatography (TLC)-densitometry is widely used, requiring optimization of stationary phases (e.g., silica gel 60 F254) and mobile phases (e.g., ethyl acetate:methanol:water mixtures). Validation parameters like limit of detection (LOD: ~50 ng/spot) and quantification (LOQ: ~150 ng/spot) should be established using UV visualization at 540 nm after derivatization . High-performance liquid chromatography (HPLC) with UV or mass spectrometry detection offers higher sensitivity but requires specialized equipment.

Q. How to design an in vitro study to assess this compound’s anti-inflammatory activity?

Use cell lines (e.g., RAW 264.7 macrophages) stimulated with lipopolysaccharide (LPS). Measure pro-inflammatory markers (TNF-α, IL-6) via ELISA. Include dose-response curves (1–100 µM this compound) and controls (e.g., dexamethasone). Normalize data to cell viability (MTT assay) to exclude cytotoxicity .

Q. What in vivo models are appropriate for evaluating this compound’s vasoconstrictive effects?

Rat models of venous insufficiency (e.g., tail immersion-induced edema) are standard. Measure parameters like vascular permeability (Evans blue dye extravasation) and venous tone (pressure myography). Ensure sample sizes (n ≥ 6) account for biological variability .

Q. How to validate this compound’s stability under different storage conditions?

Conduct accelerated stability studies at 40°C/75% relative humidity for 6 months. Use TLC or HPLC to monitor degradation products (e.g., desacylthis compound). Include kinetic analysis (Arrhenius plots) to predict shelf life .

Q. What are the critical parameters for ensuring this compound sample purity?

Source certified reference materials (e.g., USP standards). Perform elemental analysis (C, H, O), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) to confirm structural integrity. Purity thresholds should exceed 95% for pharmacological studies .

Advanced Research Questions

Q. What strategies resolve discrepancies in this compound’s reported bioavailability across pharmacokinetic studies?

Conduct meta-analyses with strict inclusion criteria (e.g., species, administration route). Use compartmental modeling to assess inter-study variability in absorption rates. Investigate formulation differences (e.g., micellar vs. liposomal carriers) as confounding factors .

Q. How to optimize chromatographic conditions for separating α- and β-Escin isoforms?

Test gradient elution in HPLC (C18 column) with acetonitrile:water (0.1% formic acid). Adjust column temperature (25–40°C) and flow rate (0.8–1.2 mL/min) to improve resolution. Validate with spiked samples and calculate selectivity factors (α > 1.5) .

Q. What molecular techniques elucidate this compound’s mechanism of action on endothelial cells?

Combine transcriptomics (RNA-seq) and phosphoproteomics (LC-MS/MS) to identify signaling pathways (e.g., NF-κB inhibition). Use siRNA knockdown to validate target genes (e.g., ICAM-1). Correlate findings with functional assays (leukocyte adhesion) .

Q. How to establish a dose-response relationship for this compound in chronic inflammation models?

Employ longitudinal designs in collagen-induced arthritic mice. Administer this compound orally (5–50 mg/kg/day) for 28 days. Use mixed-effects models to analyze time-dependent changes in joint swelling and cytokine levels .

Q. How to integrate multi-omics data to map this compound’s pharmacological pathways?

Apply systems biology approaches: merge metabolomics (GC-MS), proteomics, and network pharmacology. Use tools like STRING or Cytoscape to identify hub nodes (e.g., COX-2, VEGF). Validate with pathway enrichment analysis (KEGG, GO terms) .

Methodological Considerations

- Data Contradictions : Address variability by reporting confidence intervals and effect sizes. Use sensitivity analysis to identify outlier studies .

- Experimental Controls : Include vehicle controls, blinded assessments, and randomized treatment allocation to minimize bias .

- Literature Gaps : Prioritize studies comparing this compound isoforms (α vs. β) and their distinct bioactivities, as current data are limited .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.